N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide
Description
N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a 2-methoxyethyl carbamoyl methyl group at the para position. The cyclopropane ring, a strained three-membered carbon structure, confers unique conformational rigidity and metabolic stability, making it a pharmacologically relevant scaffold.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-9-8-16-14(18)10-11-2-6-13(7-3-11)17-15(19)12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVYDXIHTQYEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-(bromomethyl)benzoic acid with 2-methoxyethylamine to form an intermediate, which is then cyclized with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.
Substitution: The bromomethyl group in the precursor can be substituted with different nucleophiles to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbamoyl group can produce the corresponding amine derivative.
Scientific Research Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecular structure, affecting its reactivity and interactions with other molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, highlighting key differences in substituents, synthesis, and functional properties.
Key Observations:
Synthetic Efficiency : The diethyl-substituted analog (78% yield) demonstrates superior synthetic efficiency compared to the benzodioxolyl-thiazole derivative (23% yield), likely due to fewer steric or electronic challenges .
Structural Complexity vs. Bioactivity : Cyclopropylfentanyl’s piperidine-phenethyl motif confers potent opioid activity, whereas simpler analogs (e.g., N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide) lack reported pharmacological data, highlighting the role of substituents in target engagement .
Lipophilicity and Drug-Likeness : The 2-methoxyphenyl carbamoyl derivative (LogD 5.5) exhibits balanced lipophilicity for membrane permeability, contrasting with sulfur-containing thiazole analogs, which may face metabolic instability .
Diastereomerism : The diastereomeric mixture (dr 23:1) in the N,N-diethyl analog underscores the importance of stereochemical control in optimizing pharmacokinetic profiles .
Research Findings and Implications
- Cyclopropane Rigidity: Cyclopropane rings enhance resistance to oxidative metabolism, as seen in cyclopropylfentanyl’s prolonged half-life compared to non-cyclopropane opioids .
- Substituent Effects : Para-substituted electron-donating groups (e.g., methoxy in ) improve solubility, while bulky aromatic systems (e.g., benzodioxolyl in ) may hinder synthetic scalability.
- Computational Modeling : Tools like AutoDock Vina () could predict binding modes of the target compound to kinases or GPCRs, though experimental validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
